1-(5-Cyano-2,6-dioxo-4-phenyl-3-piperidyl)pyridinium
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Overview
Description
- It appears as a white crystalline solid (industrial grade may be light yellow-brown) with a melting point of 141-142°C. Solubility is observed in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .
1-(5-Cyano-2,6-dioxo-4-phenyl-3-piperidyl)pyridinium: , is an intermediate in the synthesis of the insecticide .
Preparation Methods
- The synthetic route to pyrazole involves several steps, starting from readily available starting materials.
- One common method is the reaction of 2,6-dioxopiperidin-3-ylamine with 4-phenylpiperidine under appropriate conditions.
- Industrial production methods may vary, but they typically involve efficient and scalable processes.
Chemical Reactions Analysis
- Pyrazole can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Pyrazole derivatives serve as building blocks for pharmaceuticals and agrochemicals.
Biology: Researchers study pyrazoles for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Some pyrazole-based compounds exhibit antitumor, anti-inflammatory, or antimicrobial properties.
Industry: Pyrazoles find applications in the synthesis of fine chemicals and materials.
Mechanism of Action
- Pyrazole’s mechanism of action depends on its specific derivatives.
- It may interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
- Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
- Pyrazole is unique due to its fused ring system and versatile reactivity.
- Similar compounds include other heterocyclic systems (e.g., imidazoles, triazoles) with distinct properties.
Remember that pyrazole’s significance lies in its role as an intermediate in the synthesis of flonicamid, as well as its broader applications in research and industry
Properties
Molecular Formula |
C17H14N3O2+ |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
2,6-dioxo-4-phenyl-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C17H13N3O2/c18-11-13-14(12-7-3-1-4-8-12)15(17(22)19-16(13)21)20-9-5-2-6-10-20/h1-10,13-15H/p+1 |
InChI Key |
ABPUOIXKDMBDKW-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)NC(=O)C2[N+]3=CC=CC=C3)C#N |
Origin of Product |
United States |
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